2-Amino-2-(4-methoxyphenyl)ethanol

説明

BenchChem offers high-quality 2-Amino-2-(4-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

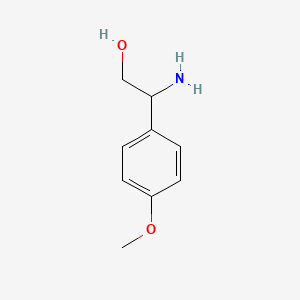

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSMUSCZYUFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-2-(4-methoxyphenyl)ethanol

This guide provides a comprehensive overview of 2-Amino-2-(4-methoxyphenyl)ethanol, a versatile chiral building block with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic profile, and potential applications.

Introduction and Significance

2-Amino-2-(4-methoxyphenyl)ethanol is a primary amino alcohol featuring a chiral center at the carbon bearing the amino and hydroxyl groups. This structural motif is a key pharmacophore in a variety of biologically active molecules. The presence of the 4-methoxyphenyl group influences the molecule's lipophilicity and potential for aromatic interactions with biological targets. Its utility as a synthetic intermediate is underscored by the reactivity of its amino and hydroxyl functionalities, which allow for a wide range of chemical modifications.[1][2] In the pharmaceutical industry, chiral amino alcohols are crucial components in the synthesis of drugs targeting a variety of conditions, including neurological disorders.[2] The controlled synthesis of specific stereoisomers of this compound is therefore of high importance in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | |

| Molecular Weight | 167.21 g/mol | |

| CAS Number | 138713-55-0 | |

| Appearance | Solid | |

| Boiling Point | 325.4 ± 32.0 °C at 760 mmHg | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from related structures[3] |

| Purity | Typically available at ≥97% |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons (H-2', H-6'): ~7.2 ppm (d, J ≈ 8.5 Hz, 2H)

-

Aromatic protons (H-3', H-5'): ~6.9 ppm (d, J ≈ 8.5 Hz, 2H)

-

Methine proton (H-2): ~4.0-4.2 ppm (m, 1H)

-

Methylene protons (H-1): ~3.5-3.7 ppm (m, 2H)

-

Methoxy protons (OCH₃): ~3.8 ppm (s, 3H)

-

Amino and Hydroxyl protons (NH₂, OH): Variable, broad singlets

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C-4': ~159 ppm

-

C-1': ~132 ppm

-

C-2', C-6': ~128 ppm

-

C-3', C-5': ~114 ppm

-

C-2: ~75 ppm

-

C-1: ~65 ppm

-

OCH₃: ~55 ppm

FTIR (Fourier-Transform Infrared Spectroscopy):

-

O-H stretch: 3400-3200 cm⁻¹ (broad)

-

N-H stretch: 3400-3200 cm⁻¹ (medium)

-

C-H stretch (aromatic): 3100-3000 cm⁻¹

-

C-H stretch (aliphatic): 3000-2850 cm⁻¹

-

C=C stretch (aromatic): 1610, 1510 cm⁻¹

-

C-O stretch (alcohol): ~1050 cm⁻¹

-

C-O stretch (ether): ~1250 cm⁻¹

MS (Mass Spectrometry):

-

Molecular Ion [M]⁺: m/z 167

-

Major Fragments: m/z 137 ([M-CH₂OH]⁺), m/z 108 ([M-C₂H₆NO]⁺)

Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol

The most common and practical approach for the synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol involves the reduction of the corresponding α-aminoketone, 2-amino-1-(4-methoxyphenyl)ethanone. This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process starting from 2-bromo-1-(4-methoxyphenyl)ethanone. The first step is a nucleophilic substitution to introduce the amino group, followed by the reduction of the ketone to the desired alcohol. A more direct approach involves the reduction of 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride.

Caption: Synthetic routes to 2-Amino-2-(4-methoxyphenyl)ethanol.

Experimental Protocol: Reduction of 2-Amino-1-(4-methoxyphenyl)ethanone Hydrochloride

This protocol details the reduction of the commercially available 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride using sodium borohydride, a mild and selective reducing agent.[6]

Materials:

-

2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The addition should be done over 15-20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: Experimental workflow for the reduction of 2-amino-1-(4-methoxyphenyl)ethanone.

Applications in Drug Development

2-Amino-2-(4-methoxyphenyl)ethanol serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. Its structural features are present in molecules with diverse pharmacological activities.

One notable area of application is in the synthesis of β-adrenergic receptor agonists. For instance, structurally related amino alcohols are key components of drugs like formoterol, used in the management of asthma and COPD. The stereochemistry of the amino alcohol moiety is critical for the drug's efficacy and receptor selectivity.

Furthermore, the amino and hydroxyl groups provide convenient handles for the introduction of further molecular complexity, making it a versatile scaffold for the generation of compound libraries in early-stage drug discovery.[7] Derivatives of this compound could potentially be explored for their activity as modulators of various enzymes and receptors. The 4-methoxyphenyl group can also be a site for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Safety and Handling

2-Amino-2-(4-methoxyphenyl)ethanol should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection (P280).

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

Use only outdoors or in a well-ventilated area (P271).

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Store in a well-ventilated place. Keep container tightly closed (P403+P233).

-

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

2-Amino-2-(4-methoxyphenyl)ethanol is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its synthesis via the reduction of the corresponding aminoketone is a reliable and scalable method. A thorough understanding of its physicochemical and spectroscopic properties is crucial for its effective utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like 2-Amino-2-(4-methoxyphenyl)ethanol in the drug development pipeline is set to increase.

References

-

Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. Available from: [Link]

-

2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469. PubChem. Available from: [Link]

-

SBI-553. Wikipedia. Available from: [Link]

- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.

-

2-(4-Methoxyphenyl)aminoethanol | 2933-77-9. UB. Available from: [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCr. Available from: [Link]

-

2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. The Good Scents Company. Available from: [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available from: [Link]

- PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. Google Patents.

-

2-(4-Methoxyphenyl)ethanol. NIST WebBook. Available from: [Link]

-

2-(4-Methoxyphenyl)ethanol. NIST WebBook. Available from: [Link]

-

2-(4-Methoxyphenyl)ethanol. NIST WebBook. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. Available from: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available from: [Link]

-

1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. precisionFDA. Available from: [Link]

-

2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanol | C9H12FNO2. PubChem. Available from: [Link]

-

2-Amino-4'-methoxyacetophenone hydrochloride | C9H12ClNO2. PubChem. Available from: [Link]

-

2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). National Institutes of Health. Available from: [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. National Institutes of Health. Available from: [Link]

-

Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central. Available from: [Link]

-

2-(5-Amino-2-methoxyphenyl)ethanol | C9H13NO2 | CID 19105489. PubChem. Available from: [Link]

-

2-Amino-2-(5-ethoxy-2,4-dimethoxyphenyl)ethanol | C12H19NO4. PubChem. Available from: [Link]

Sources

- 1. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride | 1258649-69-2 | IAC64969 [biosynth.com]

An In-Depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)ethanol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-methoxyphenyl)ethanol is a chiral amino alcohol that holds potential as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a stereocenter, a primary amine, and a hydroxyl group, makes it a versatile intermediate for the construction of a variety of bioactive compounds. The presence of the 4-methoxyphenyl group can also influence the pharmacological profile of derivative molecules. This guide provides a comprehensive overview of its chemical structure, a plausible synthesis pathway, expected analytical characterization, and potential applications in drug discovery and development, based on the known reactivity and utility of related aminoalkanol derivatives.

Chemical Structure and Nomenclature

The chemical identity of 2-Amino-2-(4-methoxyphenyl)ethanol is defined by its unique arrangement of functional groups.

Table 1: Compound Identification

| IUPAC Name | 2-amino-2-(4-methoxyphenyl)ethanol |

| CAS Number | 138713-55-0 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| InChI Key | OZNSMUSCZYUFHD-UHFFFAOYSA-N |

The structure consists of an ethanol backbone with an amino group and a 4-methoxyphenyl group attached to the same carbon atom (C2). This substitution pattern creates a chiral center at C2, meaning the compound can exist as two enantiomers, (R)- and (S)-2-amino-2-(4-methoxyphenyl)ethanol.

Figure 1: Chemical structure of 2-Amino-2-(4-methoxyphenyl)ethanol. The chiral center is marked with an asterisk.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol is scarce, a plausible and efficient route can be proposed based on established organic chemistry principles. A common method for synthesizing β-amino alcohols is through the reductive amination of α-hydroxy ketones or the reduction of α-azido alcohols. A likely precursor for this synthesis is 4-methoxyacetophenone, which is commercially available.

A potential synthetic approach involves the following key steps:

-

α-Bromination of 4-methoxyacetophenone: To introduce a functional group for nucleophilic substitution.

-

Azide Substitution: The bromide is displaced by an azide ion to form an α-azido ketone.

-

Reduction of the Ketone and Azide: A reducing agent can simultaneously reduce the ketone to a hydroxyl group and the azide to a primary amine.

Figure 2: A plausible synthetic workflow for 2-Amino-2-(4-methoxyphenyl)ethanol starting from 4-methoxyacetophenone.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol based on the reductive amination of a precursor, a common strategy for preparing similar compounds.

Step 1: Synthesis of 2-Azido-1-(4-methoxyphenyl)ethanone

-

To a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-azido-1-(4-methoxyphenyl)ethanone.

Step 2: Reduction to 2-Amino-2-(4-methoxyphenyl)ethanol

-

Dissolve the crude 2-azido-1-(4-methoxyphenyl)ethanone in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄, 3-4 equivalents) in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic layers and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Amino-2-(4-methoxyphenyl)ethanol.

Structural Elucidation and Characterization

The identity and purity of synthesized 2-Amino-2-(4-methoxyphenyl)ethanol would be confirmed using standard analytical techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.8-7.3 ppm. - A singlet for the methoxy protons around δ 3.8 ppm. - Multiplets for the CH and CH₂ protons of the ethanolamine backbone. - Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbon signals between δ 114-160 ppm. - A signal for the methoxy carbon around δ 55 ppm. - Signals for the two aliphatic carbons of the ethanolamine backbone. |

| FTIR (cm⁻¹) | - Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹. - C-H stretching of the aromatic ring just above 3000 cm⁻¹. - C-H stretching of the aliphatic parts just below 3000 cm⁻¹. - C=C stretching of the aromatic ring around 1610 and 1510 cm⁻¹. - C-O stretching of the ether and alcohol around 1250 and 1030 cm⁻¹, respectively. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns consistent with the loss of water, the amino group, and cleavage of the ethanol backbone. |

Potential Applications in Drug Development

As a Chiral Building Block

The primary utility of 2-Amino-2-(4-methoxyphenyl)ethanol in drug development is likely as a chiral building block. The stereochemistry of drug molecules is often critical to their efficacy and safety. The use of enantiomerically pure starting materials like (R)- or (S)-2-amino-2-(4-methoxyphenyl)ethanol can simplify the synthesis of single-enantiomer drug candidates, avoiding costly and complex chiral separations later in the synthetic sequence.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[2][3][4] While not a classical auxiliary that is later removed, using this molecule as a chiral scaffold imparts its stereochemistry onto the final product.

Figure 3: Conceptual workflow illustrating the use of 2-Amino-2-(4-methoxyphenyl)ethanol as a chiral building block in the synthesis of a drug candidate.

Analogues in Medicinal Chemistry

Derivatives of aminoethanols are known to interact with various biological targets. For instance, many adrenergic receptor agonists and antagonists contain a phenylethanolamine scaffold. The 4-methoxy substitution can influence the lipophilicity and electronic properties of a molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. Researchers could utilize 2-Amino-2-(4-methoxyphenyl)ethanol to synthesize libraries of novel compounds for screening against various diseases. The amino and hydroxyl groups provide convenient handles for further chemical modifications.

Safety and Handling

Based on safety data for similar compounds, 2-Amino-2-(4-methoxyphenyl)ethanol should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-2-(4-methoxyphenyl)ethanol is a chiral compound with significant potential as an intermediate in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. While detailed experimental data for this specific molecule is limited in publicly accessible literature, its structure suggests clear pathways for its synthesis and well-defined methods for its characterization. Its value lies in its potential to serve as a chiral building block, enabling the stereocontrolled synthesis of complex bioactive molecules. Further research into the synthesis and application of this and related compounds could open new avenues in drug discovery.

References

- Dzierzbicka, K., & Kowalczyk, R. (2011). The study of the lipophilicity of some aminoalkanol derivatives with anticonvulsant activity.

-

Wikipedia. Chiral auxiliary. Retrieved from [Link]

- Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.

- Piotrowska, H., Slawinski, J., & Kwiecien, H. (1993). Pharmacological properties of some aminoalkanolic derivatives of xanthone. Die Pharmazie, 48(7), 514-517.

Sources

- 1. Pharmacological properties of some aminoalkanolic derivatives of xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 2-Amino-2-(4-methoxyphenyl)ethanol (CAS Number: 138713-55-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2-Amino-2-(4-methoxyphenyl)ethanol, registered under CAS number 138713-55-0. This document delves into the fundamental physicochemical properties, outlines detailed protocols for its spectroscopic analysis, and discusses potential synthetic pathways. As a crucial chiral building block in medicinal chemistry, a thorough understanding of its structural and analytical profile is paramount for its effective utilization in research and development. This guide is intended to be a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound, ensuring a foundation of scientific integrity and technical accuracy.

Introduction

2-Amino-2-(4-methoxyphenyl)ethanol is a chiral amino alcohol that holds significance as a versatile intermediate in the synthesis of various biologically active molecules. Its structure, featuring a primary amine, a secondary alcohol, and a methoxy-substituted phenyl ring, provides multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The stereochemistry of the molecule further adds to its potential, as different enantiomers can exhibit distinct pharmacological profiles.

This guide will systematically present the key characterization data for 2-Amino-2-(4-methoxyphenyl)ethanol, offering both established information and predictive insights where experimental data is not publicly available. The subsequent sections will provide a detailed exploration of its chemical identity, physical properties, and a comprehensive guide to its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, a plausible synthetic route and a discussion on its potential applications and biological relevance will be presented.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and physical properties of a compound is the cornerstone of its scientific investigation. This section provides the fundamental molecular and physical data for 2-Amino-2-(4-methoxyphenyl)ethanol.

Chemical Structure and Nomenclature

-

CAS Number : 138713-55-0

-

Chemical Name : 2-Amino-2-(4-methoxyphenyl)ethanol[1]

-

Synonyms : b-Amino-4-Methoxy-benzeneethanol

-

IUPAC Name : 2-amino-2-(4-methoxyphenyl)ethanol[2]

-

Molecular Formula : C₉H₁₃NO₂[1]

-

Molecular Weight : 167.21 g/mol [1]

-

InChI Code : 1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3[2]

-

InChI Key : OZNSMUSCZYUFHD-UHFFFAOYSA-N[2]

-

SMILES : COC1=CC=C(C=C1)C(N)CO

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | Predicted |

| Boiling Point | 325.4 ± 32.0 °C at 760 mmHg | Predicted[2] |

| Density | 1.128 ± 0.06 g/cm³ | Predicted |

| pKa | 12.54 ± 0.10 | Predicted |

| Storage Temperature | 4°C, protect from light[1] | ChemScene[1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methylene protons, the amine protons, the hydroxyl proton, and the methoxy protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| Aromatic (H-2', H-6') | ~7.25 | d | 2H | ~8.5 |

| Aromatic (H-3', H-5') | ~6.88 | d | 2H | ~8.5 |

| Methine (CH-N) | ~4.0-4.2 | dd | 1H | J ≈ 4.0, 8.0 |

| Methylene (CH₂-O) | ~3.5-3.7 | m | 2H | - |

| Methoxy (OCH₃) | ~3.78 | s | 3H | - |

| Amine (NH₂) | Variable | br s | 2H | - |

| Hydroxyl (OH) | Variable | br s | 1H | - |

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (C-O) | ~159 |

| C-1' (C-C) | ~133 |

| C-2', C-6' (Ar C-H) | ~128 |

| C-3', C-5' (Ar C-H) | ~114 |

| Methine (C-N) | ~60 |

| Methylene (C-O) | ~68 |

| Methoxy (O-CH₃) | ~55 |

Sample Preparation:

-

Weigh 5-10 mg of 2-Amino-2-(4-methoxyphenyl)ethanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to better resolve exchangeable protons (NH₂ and OH).

-

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

For 2-Amino-2-(4-methoxyphenyl)ethanol (MW = 167.21), the mass spectrum, typically acquired using electrospray ionization (ESI), is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 168.2.

Key Expected Fragments:

-

m/z 151 : Loss of NH₃ (ammonia) from the protonated molecule.

-

m/z 137 : Loss of CH₂OH (formaldehyde) from the protonated molecule.

-

m/z 135 : A characteristic fragment of the 4-methoxybenzyl moiety.

-

m/z 107 : Loss of the aminoethanol side chain.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to the solution to promote protonation in positive ion mode.

Data Acquisition (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺.

-

Analyze the fragmentation pattern to confirm the structure.

-

Compare the observed m/z values with the theoretical values for the proposed fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400-3200 | Strong, Broad |

| N-H stretch (amine) | 3400-3250 | Medium (two bands for primary amine) |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600-1475 | Medium |

| C-O stretch (alcohol) | 1260-1050 | Strong |

| C-O stretch (ether) | 1250-1000 | Strong |

| C-N stretch (amine) | 1250-1020 | Medium |

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

Synthesis Pathway

While a specific, detailed synthesis protocol for 2-Amino-2-(4-methoxyphenyl)ethanol is not extensively reported in readily accessible literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common approach involves the reduction of an α-amino ketone precursor.

Proposed Synthesis Route:

The synthesis can be envisioned to start from the commercially available 4-methoxyacetophenone.

-

α-Bromination: 4-Methoxyacetophenone is first brominated at the α-position to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one. This reaction is typically carried out using bromine in a suitable solvent like acetic acid or methanol.

-

Amination: The resulting α-bromo ketone is then subjected to amination. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis to liberate the primary amine. Alternatively, direct amination with ammonia can be performed, though this can sometimes lead to side products.

-

Reduction of the Ketone: The final step is the reduction of the carbonyl group in the α-amino ketone to a hydroxyl group. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This step will yield the target molecule, 2-Amino-2-(4-methoxyphenyl)ethanol.

Potential Applications and Biological Relevance

Derivatives of 2-amino-2-phenylethanol are known to possess a wide range of biological activities, and thus, 2-Amino-2-(4-methoxyphenyl)ethanol serves as a valuable building block in medicinal chemistry. Its structural motifs are found in various pharmacologically active compounds.

-

Chiral Building Block: As a chiral molecule, it can be used in the enantioselective synthesis of more complex molecules where stereochemistry is crucial for biological activity.

-

Adrenergic Receptor Ligands: The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor agonists and antagonists. Modifications on the amine and the aromatic ring can lead to compounds with selectivity for different adrenergic receptor subtypes.

-

Enzyme Inhibitors: The functional groups present in the molecule can interact with the active sites of various enzymes, making it a potential starting point for the design of enzyme inhibitors.

Further research is warranted to fully explore the pharmacological profile of 2-Amino-2-(4-methoxyphenyl)ethanol and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the characterization of 2-Amino-2-(4-methoxyphenyl)ethanol (CAS 138713-55-0). While a lack of publicly available experimental spectroscopic data presents a challenge, this guide has offered a comprehensive set of predicted data and detailed experimental protocols to enable researchers to confidently identify and characterize this compound. The outlined synthetic pathway provides a practical approach for its preparation in the laboratory. Given its structural features, 2-Amino-2-(4-methoxyphenyl)ethanol is a promising scaffold for the development of new chemical entities with potential therapeutic applications. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further research and innovation in this area.

References

Sources

Spectroscopic Fingerprinting of 2-Amino-2-(4-methoxyphenyl)ethanol: A Multi-technique Approach

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-Amino-2-(4-methoxyphenyl)ethanol, a compound of interest in pharmaceutical research and organic synthesis. Through a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive analysis of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data based on established principles and comparative analysis with structurally related compounds, alongside field-proven experimental protocols.

Introduction: Unveiling the Molecular Architecture

The precise elucidation of a molecule's structure is fundamental to understanding its chemical behavior, reactivity, and potential biological activity. 2-Amino-2-(4-methoxyphenyl)ethanol (C₉H₁₃NO₂) is a chiral amino alcohol whose structural features—a para-substituted aromatic ring, a primary amine, and a primary alcohol—give rise to a unique spectroscopic signature. This guide systematically decodes this signature, providing a foundational understanding for its identification, purity assessment, and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the connectivity and chemical environment of each atom can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-Amino-2-(4-methoxyphenyl)ethanol is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy, and ethanolamine moieties. The predicted chemical shifts (in ppm) are based on the analysis of similar compounds, such as 2-Methoxy-2-(4-hydroxyphenyl)ethanol and various aminobenzyl alcohols.[1][2]

Table 1: Predicted ¹H NMR Data for 2-Amino-2-(4-methoxyphenyl)ethanol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~ 7.25 | Doublet | ~ 8.5 |

| H-3', H-5' (Aromatic) | ~ 6.90 | Doublet | ~ 8.5 |

| H-2 (CH-N) | ~ 4.0 - 4.2 | Doublet of Doublets (dd) or Triplet (t) | ~ 4-8 |

| H-1 (CH₂-O) | ~ 3.5 - 3.7 | Multiplet (m) | - |

| OCH₃ (Methoxy) | ~ 3.80 | Singlet | - |

| NH₂ (Amine) | Variable (exchangeable) | Broad Singlet | - |

| OH (Alcohol) | Variable (exchangeable) | Broad Singlet | - |

The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the chiral center (H-2) and the adjacent methylene group (H-1) will likely show complex splitting patterns due to diastereotopicity. The signals for the amine and hydroxyl protons are typically broad and their chemical shifts are highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Amino-2-(4-methoxyphenyl)ethanol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4' (C-O) | ~ 159 |

| C-1' (C-C) | ~ 132 |

| C-2', C-6' (Ar-CH) | ~ 128 |

| C-3', C-5' (Ar-CH) | ~ 114 |

| C-2 (CH-N) | ~ 60 |

| C-1 (CH₂-O) | ~ 68 |

| OCH₃ | ~ 55 |

The chemical shifts are influenced by the electron-donating methoxy group on the aromatic ring and the electronegative oxygen and nitrogen atoms in the ethanolamine side chain.

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[2]

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-Amino-2-(4-methoxyphenyl)ethanol in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

-

Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

Instrument Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥ 1024.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 2-Amino-2-(4-methoxyphenyl)ethanol is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C=C bonds. The predicted vibrational frequencies are based on data from similar compounds.[3]

Table 3: Predicted IR Absorption Bands for 2-Amino-2-(4-methoxyphenyl)ethanol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3400 - 3200 | Strong, Broad |

| N-H (Amine) | Stretching | 3400 - 3300 | Medium, Doublet |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretching | 1610, 1510 | Medium-Strong |

| N-H (Amine) | Bending | 1650 - 1580 | Medium |

| C-O (Alcohol) | Stretching | 1200 - 1000 | Strong |

| C-O (Ether) | Stretching | 1250 (asymmetric), 1030 (symmetric) | Strong |

The broad O-H stretch and the doublet for the N-H stretch are key diagnostic features. The strong C-O stretching bands confirm the presence of the alcohol and ether functionalities.

Experimental Protocol for IR Analysis

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum

For 2-Amino-2-(4-methoxyphenyl)ethanol (Molecular Weight: 181.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. Key fragmentation pathways would likely involve the loss of small neutral molecules and the formation of stable carbocations.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Amino-2-(4-methoxyphenyl)ethanol

| m/z | Proposed Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₂O]⁺ |

| 135 | [M - CH₂OH - H₂]⁺ or [C₈H₉O]⁺ |

| 122 | [M - C₂H₅NO]⁺ |

| 108 | [C₇H₈O]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation is likely initiated by the cleavage of the C-C bond between the chiral center and the methylene group, or by the loss of the hydroxyl group. The presence of the methoxy-substituted aromatic ring will influence the stability of the resulting fragments.

Experimental Protocol for MS Analysis

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions to generate the mass spectrum.

-

Caption: General workflow for mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-Amino-2-(4-methoxyphenyl)ethanol, through the combined application of NMR, IR, and MS, provides a detailed and self-validating framework for its structural elucidation. While this guide is based on predictive data and comparative analysis, it offers a robust foundation for researchers to empirically verify these findings. The provided protocols are designed to yield high-quality data, enabling confident identification and characterization of this important molecule in various scientific endeavors.

References

-

PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides - Supporting Information. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. [Link]

-

NIST. 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. [Link]

-

NIST. 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. [Link]

Sources

"physical and chemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol"

An In-depth Technical Guide: Physical and Chemical Properties of 2-Amino-2-(4-methoxyphenyl)ethanol

Executive Summary

2-Amino-2-(4-methoxyphenyl)ethanol is a chiral amino alcohol of significant interest as a structural motif in medicinal chemistry and a versatile building block in organic synthesis. Its unique arrangement of a primary amine, a primary alcohol, and a methoxy-substituted aromatic ring provides multiple reactive centers, making it a valuable precursor for a diverse range of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, outlines authoritative analytical protocols for its characterization, proposes a logical synthetic pathway, and discusses critical safety and handling considerations. The information herein is synthesized from established chemical data sources to ensure scientific integrity and empower researchers in their experimental design and execution.

Compound Identification and Structure

Nomenclature and Isomeric Clarification

Precise identification is paramount, as several structural isomers exist with similar names. This guide focuses exclusively on the isomer defined by the International Union of Pure and Applied Chemistry (IUPAC) name 2-amino-2-(4-methoxyphenyl)ethanol .

-

IUPAC Name: 2-amino-2-(4-methoxyphenyl)ethanol[1]

-

CAS Number: 138713-55-0[1]

-

Molecular Formula: C₉H₁₃NO₂[1]

-

InChI Key: OZNSMUSCZYUFHD-UHFFFAOYSA-N[1]

-

SMILES: COC1=CC=C(C=C1)C(N)CO

It is crucial to distinguish this compound from its common isomers, such as 2-amino-1-(4-methoxyphenyl)ethanol (CAS: 46084-23-5)[2][3] and 2-(4-methoxyphenyl)aminoethanol, which possess different connectivity and, consequently, distinct chemical and biological properties. The structure of the target compound features an ethanol backbone where the C2 carbon is substituted with both a primary amine and the 4-methoxyphenyl group.

Chemical Structure

The molecular architecture is foundational to understanding the compound's properties and reactivity.

Caption: Structure of 2-Amino-2-(4-methoxyphenyl)ethanol.

Physical and Physicochemical Properties

The physical properties dictate the compound's behavior in various states and its suitability for different experimental conditions. The data presented below is compiled from commercial supplier technical specifications and predictive models where empirical data is unavailable.

Summary of Properties

| Property | Value | Source |

| Molecular Weight | 167.21 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 325.4 ± 32.0 °C (at 760 mmHg) | [1] |

| Melting Point | Not empirically determined. The isomer, 2-amino-1-(4-methoxyphenyl)ethanol, melts at 100-102 °C[2]. | - |

| Solubility | Expected to be soluble in methanol and DMSO based on the properties of related structures like 2-(4-Methoxyphenyl)ethanol[4]. Poorly soluble in non-polar solvents. | - |

Solubility Profile: A Deeper Look

The molecule's amphiphilic nature, arising from the non-polar 4-methoxyphenyl ring and the polar amino and hydroxyl groups, governs its solubility.

-

Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to hydrogen bonding interactions between the solvent and the compound's -OH and -NH₂ groups.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Good solubility is expected as these solvents can accept hydrogen bonds and engage in dipole-dipole interactions.

-

Aqueous Solvents: Solubility is pH-dependent. At low pH, the amine group will be protonated (-NH₃⁺), increasing water solubility. At high pH, the hydroxyl group may be deprotonated, also enhancing solubility. Near its isoelectric point, aqueous solubility will be at its minimum.

Chemical Properties and Reactivity

Acid-Base Characteristics

The compound possesses two key ionizable groups:

-

Primary Amine (-NH₂): This group is basic. The pKa of the conjugate acid (-NH₃⁺) is expected to be in the range of 9-10, typical for primary amino alcohols. This site is readily protonated by acids.

-

Primary Alcohol (-OH): This group is weakly acidic, with an estimated pKa of around 16-18, and will only be deprotonated by strong bases.

Understanding these pKa values is critical for designing purification schemes (e.g., acid-base extraction) and for predicting the compound's charge state in biological systems.

Reactivity Profile

The molecule's functionality allows for a range of chemical transformations:

-

N-Acylation/Alkylation: The primary amine is a strong nucleophile, readily reacting with acyl halides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.

-

O-Acylation/Alkylation: The primary alcohol can be esterified or converted to an ether, though it is a weaker nucleophile than the amine. Selective protection strategies are often required if N-acylation is not desired.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. The choice of reagent determines the final product.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. The aromatic ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation, primarily at the positions ortho to the methoxy group.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 2-Amino-2-(4-methoxyphenyl)ethanol requires a multi-technique analytical approach. The following sections describe the expected spectral features and provide validated protocols for data acquisition.

Sources

- 1. 2-Amino-2-(4-methoxyphenyl)ethanol | 138713-55-0 [sigmaaldrich.com]

- 2. 2-amino-1-(4-methoxyphenyl)ethanol CAS#: 46084-23-5 [m.chemicalbook.com]

- 3. 2-Amino-1-(4-methoxyphenyl)ethanol | CAS#:46084-23-5 | Chemsrc [chemsrc.com]

- 4. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

"solubility of 2-Amino-2-(4-methoxyphenyl)ethanol in different solvents"

An In-Depth Technical Guide to the Solubility of 2-Amino-2-(4-methoxyphenyl)ethanol

Introduction

2-Amino-2-(4-methoxyphenyl)ethanol is an organic compound featuring a versatile molecular architecture that includes a primary amine, a secondary alcohol, and a methoxy-substituted aromatic ring. This unique combination of functional groups makes it a valuable building block in organic synthesis and a molecule of interest for pharmaceutical research. Understanding the solubility of this compound is a critical first step in its application, directly influencing reaction kinetics, purification strategies, and, in a pharmaceutical context, its bioavailability and formulation development.[1][2] Poor solubility can lead to challenges in achieving desired therapeutic levels and may complicate the interpretation of in vitro testing results.[3]

This technical guide provides a comprehensive analysis of the solubility profile of 2-Amino-2-(4-methoxyphenyl)ethanol. We will explore the theoretical principles governing its dissolution, present a detailed experimental protocol for solubility determination, analyze its expected behavior in various solvent classes, and discuss key factors that influence its solubility.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the fundamental principle "like dissolves like," which is an empirical observation rooted in the nature and magnitude of intermolecular forces (IMFs) between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5][6] For dissolution to occur, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new, favorable solute-solvent interactions.[7]

The structure of 2-Amino-2-(4-methoxyphenyl)ethanol dictates its potential for intermolecular interactions:

-

Hydrogen Bond Donors: The primary amine (-NH₂) and the hydroxyl (-OH) groups can both donate hydrogen atoms for hydrogen bonding.

-

Hydrogen Bond Acceptors: The nitrogen atom of the amine, the oxygen atom of thehydroxyl group, and the ether oxygen of the methoxy group (-OCH₃) can all accept hydrogen bonds.

-

Dipole-Dipole Interactions: The polar C-N, C-O, and H-O/H-N bonds create permanent dipoles within the molecule, allowing for dipole-dipole interactions.

-

London Dispersion Forces: The nonpolar phenyl ring contributes to van der Waals forces, which are particularly relevant for interactions with nonpolar solvents.[8]

Given this array of functional groups, 2-Amino-2-(4-methoxyphenyl)ethanol is a polar molecule. It is predicted to be most soluble in polar protic solvents that can readily engage in hydrogen bonding both as donors and acceptors (e.g., water, methanol, ethanol). Its solubility is expected to be moderate in polar aprotic solvents (e.g., DMSO, acetone), which can act as hydrogen bond acceptors but not donors.[9][10] Conversely, due to the significant polarity imparted by the amine and hydroxyl groups, its solubility in nonpolar solvents (e.g., hexane, toluene) is anticipated to be low.[8]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[11][12] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[2][13] It is considered the most reliable technique for obtaining true thermodynamic solubility data.[11]

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-Amino-2-(4-methoxyphenyl)ethanol at a controlled temperature.

Materials:

-

2-Amino-2-(4-methoxyphenyl)ethanol (solid, high purity)

-

Selected solvents (e.g., Water, Ethanol, Acetone, Hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[14][15]

Procedure:

-

Preparation: Add an excess amount of solid 2-Amino-2-(4-methoxyphenyl)ethanol to several vials. The goal is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[11][16]

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[16][17] Preliminary studies can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more complete separation, centrifuge the vials at the controlled temperature.[14][17]

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted filtrate using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[15][16]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[17]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile of 2-Amino-2-(4-methoxyphenyl)ethanol

| Solvent Class | Solvent | Polarity | Key Intermolecular Forces with Solute | Expected Solubility |

| Polar Protic | Water | High | H-Bonding, Dipole-Dipole | Sparingly to Moderately Soluble |

| Methanol | High | H-Bonding, Dipole-Dipole | Very Soluble | |

| Ethanol | High | H-Bonding, Dipole-Dipole | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | H-Bonding (acceptor), Dipole-Dipole | Very Soluble |

| Acetone | Medium | H-Bonding (acceptor), Dipole-Dipole | Soluble | |

| Acetonitrile | Medium | Dipole-Dipole | Sparingly Soluble | |

| Nonpolar | Toluene | Low | London Dispersion | Sparingly Soluble |

| Hexane | Low | London Dispersion | Insoluble |

Disclaimer: This table presents an illustrative and predicted solubility profile for educational purposes. Experimental verification is required for precise quantitative values.

Analysis of Solubility Trends:

-

High Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, forming strong interactions with the amine and hydroxyl groups of the solute, leading to effective solvation.[18]

-

Moderate Solubility in Water: While water is highly polar, the nonpolar methoxyphenyl group can disrupt the water's hydrogen-bonding network, slightly reducing overall solubility compared to small alcohols.

-

High Solubility in DMSO: DMSO is a highly polar aprotic solvent and a potent hydrogen bond acceptor, allowing for strong interactions with the solute's -OH and -NH₂ groups.[10]

-

Low to Insoluble in Nonpolar Solvents (Toluene, Hexane): The energy required to break the strong hydrogen bonds between the solute molecules is not sufficiently compensated by the weak London dispersion forces that would form with nonpolar solvents.[8]

Key Factors Influencing Solubility

1. Effect of pH: The solubility of 2-Amino-2-(4-methoxyphenyl)ethanol in aqueous media is highly dependent on pH.[9]

-

In acidic solutions (low pH): The primary amine group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This ionic species is significantly more polar and, therefore, much more soluble in water.[19]

-

In neutral solutions (pH ≈ 7): The molecule exists primarily in its neutral form.

-

In strongly basic solutions (high pH): The hydroxyl group (-OH) can be deprotonated to form an alkoxide (-O⁻). This anionic form would also exhibit increased aqueous solubility.

2. Effect of Temperature: For most solid organic compounds, solubility increases with temperature.[4] An increase in temperature provides the system with more thermal energy to overcome the solute-solute lattice energy and disrupt the solvent-solvent interactions, favoring the dissolution process.

Conclusion

2-Amino-2-(4-methoxyphenyl)ethanol is a polar molecule whose solubility is dictated by its capacity for strong hydrogen bonding and dipole-dipole interactions. It is expected to be highly soluble in polar solvents like methanol and DMSO, moderately soluble in water and acetone, and poorly soluble in nonpolar solvents such as hexane. Its aqueous solubility is highly sensitive to pH, increasing significantly in both acidic and strongly basic conditions due to the formation of ionic species. For researchers and drug developers, a thorough understanding of these solubility characteristics, confirmed by robust experimental methods like the shake-flask protocol, is essential for the successful application of this compound in synthesis and formulation.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

Pharma Innovation. API Solubility and Partition Coefficient. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

ACS Publications | Crystal Growth & Design. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Available from: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

National Institutes of Health (NIH). (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. Available from: [Link]

-

Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. Available from: [Link]

-

Emmace. Solubility and chemical quantification of APIs/drugs. Available from: [Link]

-

Solubility of Things. 4-Aminophenol. Available from: [Link]

-

The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Available from: [Link]

-

Wikipedia. 4-Aminophenol. Available from: [Link]

-

Khan Academy. Solubility and intermolecular forces. Available from: [Link]

-

Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Available from: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

Quora. (2020). How do intermolecular forces influence solubility? Available from: [Link]

-

PubChem. (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol. Available from: [Link]

-

University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

ResearchGate. Description of Chemicals and Solvents Used. Available from: [Link]

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. enamine.net [enamine.net]

- 15. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. researchgate.net [researchgate.net]

- 19. www1.udel.edu [www1.udel.edu]

The Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol Derivatives and Analogues: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic strategies for preparing 2-amino-2-(4-methoxyphenyl)ethanol and its derivatives, a class of compounds with significant pharmacological interest. The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key synthetic pathways, including asymmetric methods to control stereochemistry, which is crucial for biological activity. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental choices and offering detailed, step-by-step protocols for key transformations. The content is grounded in authoritative scientific literature, ensuring technical accuracy and trustworthiness.

Introduction: The Significance of Chiral β-Amino Alcohols

The 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical agents.[1][2] Specifically, derivatives of 2-amino-2-(4-methoxyphenyl)ethanol are analogues of biologically active compounds like methoxamine, a known α1-adrenergic receptor agonist.[3][4] The stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological profiles.[5] Therefore, the development of efficient and highly stereoselective synthetic routes is a critical endeavor in drug discovery. This guide will focus on the practical synthesis of these valuable chiral building blocks.

Retrosynthetic Analysis: Key Disconnections

A logical approach to the synthesis of 2-amino-2-(4-methoxyphenyl)ethanol derivatives involves a few key retrosynthetic disconnections. The primary target is the chiral β-amino alcohol core. This can be achieved through several strategic bond formations.

Caption: Key retrosynthetic pathways to 2-amino-2-(4-methoxyphenyl)ethanol derivatives.

Asymmetric Synthesis of the β-Amino Alcohol Core

The enantioselective synthesis of the β-amino alcohol core is the cornerstone of producing biologically active single-enantiomer drugs. Several powerful strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Reduction of α-Amino Ketones

One of the most direct and widely employed methods for synthesizing chiral β-amino alcohols is the asymmetric reduction of the corresponding α-amino ketones.[6][7] This transformation can be achieved with high enantioselectivity using various catalytic systems.

3.1.1. Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly efficient methods for the enantioselective reduction of α-amino ketones.[8][9][10] Catalysts based on noble metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, have demonstrated exceptional performance.[11][12][13] More recently, earth-abundant metals such as cobalt have also been successfully employed.[9][10]

A significant advantage of these methods is the ability to achieve dynamic kinetic resolution (DKR), where a racemic starting ketone can be converted into a single enantiomer of the alcohol product in high yield and enantiomeric excess.[11]

Experimental Protocol: Asymmetric Transfer Hydrogenation of an α-Amino Ketone [8][11]

This protocol provides a general procedure for the asymmetric transfer hydrogenation of an N-protected α-amino acetophenone derivative.

-

Catalyst Preparation: In a glovebox, a solution of the chiral catalyst, for example, a Ru(II) complex with a tosylated diamine ligand (e.g., [(arene)Ru((R,R)-TsDPEN)Cl]), is prepared in an appropriate solvent like isopropanol.

-

Reaction Setup: To a solution of the α-amino ketone substrate (1.0 mmol) in a mixture of formic acid and triethylamine (5:2 ratio) or isopropanol, add the catalyst solution (0.5-1 mol%).

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 28 °C) and monitored by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Comparison of Catalysts for Asymmetric Transfer Hydrogenation of α-Amino Ketones [11]

| Catalyst | Substrate Protecting Group | Diastereoselectivity (dr) | Enantiomeric Excess (ee) | Reference |

| [(p-cymene)Ru((R,R)-TsDPEN)Cl] | Boc | >99:1 | 94% | [11] |

| [(mesitylene)Ru((R,R)-TsDPEN)Cl] | Cbz | >99:1 | 98% | [11] |

| Chiral Cobalt Complex | (unprotected) | N/A | up to 99% | [9][10] |

Asymmetric Reductive Amination of α-Hydroxy Ketones

An alternative and highly attractive approach is the asymmetric reductive amination of α-hydroxy ketones. This method directly introduces the amino group with stereocontrol. Biocatalysis, in particular, has emerged as a powerful tool for this transformation.

3.2.1. Biocatalytic Reductive Amination

Engineered amine dehydrogenases (AmDHs) have been successfully employed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[14][15] This biocatalytic approach offers several advantages, including mild reaction conditions, high enantioselectivity (often >99% ee), and the use of an inexpensive and environmentally benign nitrogen source.[14][15]

Caption: Biocatalytic asymmetric reductive amination of an α-hydroxy ketone.

Use of Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in the synthesis of β-amino alcohols.[16][17][18] A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[18]

3.3.1. Oxazolidinone Auxiliaries

Evans oxazolidinone auxiliaries are widely used in asymmetric synthesis, including aldol reactions that can be adapted to produce precursors for β-amino alcohols.[17][18] The chiral auxiliary is first acylated, and the resulting imide undergoes a stereoselective reaction. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

Synthesis of Analogues and Derivatives

The core 2-amino-2-(4-methoxyphenyl)ethanol scaffold can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies.

Modification of the Aryl Ring

The 4-methoxy group on the phenyl ring can be replaced with other substituents to explore their effect on biological activity. This can be achieved by starting with appropriately substituted benzaldehyde or acetophenone precursors.

N-Alkylation and N-Acylation

The primary amino group can be functionalized through standard N-alkylation or N-acylation reactions to introduce a variety of substituents.[9] Reductive amination with aldehydes or ketones is a common method for N-alkylation.

Duplicated Analogues

Novel dimeric analogues of related compounds like methoxamine have been synthesized, where two active units are connected by a polymethylene spacer.[3] Interestingly, some of these duplicated analogues exhibited a shift in activity from α-adrenergic agonism to potent β-adrenergic agonism.[3]

Conclusion and Future Perspectives

The synthesis of 2-amino-2-(4-methoxyphenyl)ethanol derivatives and their analogues remains an active area of research, driven by their potential as valuable pharmaceutical agents. The continued development of highly efficient and stereoselective catalytic methods, including both transition-metal catalysis and biocatalysis, will be crucial for the streamlined production of these important chiral building blocks. As our understanding of the biological targets of these compounds grows, so too will the demand for novel and diverse synthetic strategies to access a wider range of analogues for drug discovery programs.

References

-

Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. Available at: [Link]

-

Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. ResearchGate. Available at: [Link]

-

1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. Available at: [Link]

-

Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. National Institutes of Health. Available at: [Link]

-

Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. ACS Publications. Available at: [Link]

-

Synthesis and adrenergic properties of new duplicated analogs of methoxamine. PubMed. Available at: [Link]

-

α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. Available at: [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available at: [Link]

-

Enantioselective radical C–H amination for the synthesis of β-amino alcohols. National Institutes of Health. Available at: [Link]

-

Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a. ResearchGate. Available at: [Link]

-

Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Publications. Available at: [Link]

-

Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]

-

Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. Available at: [Link]

-

2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. PubMed. Available at: [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. Available at: [Link]

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]

-

Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. ResearchGate. Available at: [Link]

-